molecular formula C22H22N4O7S2 B2469644 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate CAS No. 877652-14-7

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate

Cat. No.: B2469644
CAS No.: 877652-14-7
M. Wt: 518.56
InChI Key: URCUQAGBPQCPSZ-UHFFFAOYSA-N
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Description

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate is a useful research compound. Its molecular formula is C22H22N4O7S2 and its molecular weight is 518.56. The purity is usually 95%.
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Scientific Research Applications

Inhibition of Nitric Oxide Synthase

Research has identified thiadiazoline and pyrazoline derivatives, related to the compound , as inhibitors of nitric oxide synthase (NOS), particularly the inducible and neuronal isoforms. These studies have synthesized novel derivatives combining thiadiazoline or pyrazoline with carboxamide or carbothioamide moieties, revealing structure-activity relationships and indicating potential therapeutic applications in diseases where NOS modulation is relevant (Arias et al., 2018).

Antimicrobial Activity

Another aspect of research into related thiadiazole derivatives focuses on their antimicrobial properties. Compounds synthesized from reactions involving thiadiazoles have shown significant in vitro activity against various bacterial and fungal strains, suggesting their potential as novel antimicrobial agents. This includes the synthesis of triazolo-thiadiazoles with potent antimicrobial effects against pathogens such as Staphylococcus aureus and Escherichia coli, offering insights into developing new treatments for infections (Reddy et al., 2010).

Antioxidant and Anticancer Properties

Triazolo-thiadiazoles derived from similar chemical frameworks have been investigated for their antioxidant and anticancer activities. These compounds exhibited significant cytotoxic effects on cancer cell lines, including hepatocellular carcinoma cells, through mechanisms involving apoptosis induction and cell cycle arrest. Such findings highlight the potential of thiadiazole derivatives in cancer therapy, providing a foundation for further exploration of their therapeutic benefits (Sunil et al., 2010).

Fungicidal Activity

Research into thiadiazoles has also extended to their fungicidal properties, with specific compounds demonstrating significant activity against agricultural pathogens like Rhizoctonia solani. This opens up possibilities for their application in agriculture, particularly in the development of new fungicides to combat crop diseases and enhance food security (Chen et al., 2000).

Antimicrobial and Antifungal Activities

Thiadiazole derivatives, related to the compound in focus, have been synthesized and tested for their antimicrobial and antifungal activities. Studies have shown that these compounds exhibit moderate to significant activities against bacteria and fungi, indicating their potential as antimicrobial agents. This research contributes to the ongoing search for new antimicrobial substances that can address the rising challenge of antibiotic resistance (Vinusha et al., 2015).

Properties

IUPAC Name

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-methyl-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O7S2/c1-4-13(5-2)19(28)23-21-24-25-22(35-21)34-11-14-9-17(27)18(10-32-14)33-20(29)15-7-6-8-16(12(15)3)26(30)31/h6-10,13H,4-5,11H2,1-3H3,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCUQAGBPQCPSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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